Cas no 121428-29-3 (Boc-DL-histidine)
Boc-DL-histidine Chemical and Physical Properties
Names and Identifiers
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- Boc-DL-histidine
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- Inchi: InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)
- InChI Key: AYMLQYFMYHISQO-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC(C(O)=O)CC1=CN=CN1)=O)C
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
Boc-DL-histidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-717798-0.05g |
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2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
121428-29-3 | 0.25g |
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| Enamine | EN300-717798-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
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| Enamine | EN300-717798-1.0g |
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| Enamine | EN300-717798-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
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| Enamine | EN300-717798-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
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| Enamine | EN300-717798-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-imidazol-5-yl)propanoic acid |
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DL-Histidine, N-[(1,1-dimethylethoxy)carbonyl]- |
121428-29-3 | 97% | 1g |
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| Aaron | AR0038VN-5g |
DL-Histidine, N-[(1,1-dimethylethoxy)carbonyl]- |
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Boc-DL-histidine Suppliers
Boc-DL-histidine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Boc-DL-histidine
Introduction to Boc-DL-histidine (CAS No: 121428-29-3) in Modern Chemical and Pharmaceutical Research
Boc-DL-histidine, a derivative of the essential amino acid histidine, is a compound of significant interest in the fields of chemical and pharmaceutical research. With the CAS number 121428-29-3, this compound has garnered attention for its versatile applications in drug development, enzyme inhibition studies, and as a building block in peptide synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its utility in organic synthesis by providing stability during various chemical reactions while maintaining the integrity of the histidine residue.
The significance of Boc-DL-histidine stems from its role as a crucial intermediate in the synthesis of more complex biomolecules. DL-histidine, being a racemic mixture of L-histidine and D-histidine, offers flexibility in peptide design and optimization. This racemic form is particularly valuable in cases where both enantiomers may contribute to the biological activity of a target molecule, making Boc-DL-histidine an indispensable tool for medicinal chemists.
In recent years, advancements in computational chemistry and high-throughput screening have further highlighted the importance of Boc-DL-histidine. Researchers are leveraging machine learning algorithms to predict the binding affinities and interactions of histidine-containing peptides with potential drug targets. This computational approach has accelerated the discovery process, enabling quicker identification of lead compounds for further development.
The compound's application extends to the study of enzyme mechanisms, particularly those involving histidine residues as catalytic or coordinating sites. For instance, metalloenzymes such as carbonic anhydrase and histidine kinases rely on histidine for their functional roles. By incorporating Boc-DL-histidine into these enzymes' active sites, researchers can modulate their activity and gain insights into their catalytic mechanisms. Such studies have implications for developing new therapeutic agents targeting these enzymes.
Moreover, Boc-DL-histidine has found utility in peptide-based drug delivery systems. Peptides are increasingly being explored as therapeutic agents due to their specificity and biocompatibility. However, their short half-life and susceptibility to enzymatic degradation pose significant challenges. By incorporating Boc-DL-histidine into peptide sequences, researchers can enhance their stability and bioavailability. This approach has been particularly effective in designing peptidomimetics that mimic the structure and function of natural peptides while exhibiting improved pharmacokinetic properties.
Recent studies have also demonstrated the potential of Boc-DL-histidine in regenerative medicine. Histidine-rich peptides have been shown to promote tissue repair and wound healing by stimulating cell proliferation and angiogenesis. The protective nature of the Boc group ensures that these peptides remain intact during storage and administration, thereby maximizing their therapeutic efficacy. This has opened new avenues for treating chronic wounds, burns, and even neurological disorders where tissue regeneration is crucial.
The synthesis of Boc-DL-histidine itself is a testament to the progress in synthetic organic chemistry. Modern synthetic routes have been optimized to produce high-purity batches with minimal side products. Techniques such as solid-phase peptide synthesis (SPPS) have been particularly useful in incorporating Boc-DL-histidine into larger peptide chains efficiently. Additionally, green chemistry principles have been integrated into these synthetic processes to minimize waste and environmental impact.
In conclusion, Boc-DL-histidine (CAS No: 121428-29-3) represents a cornerstone compound in contemporary chemical and pharmaceutical research. Its multifaceted applications span from drug development to enzyme studies and tissue regeneration, underscoring its versatility and importance. As research continues to evolve, it is likely that new applications for Boc-DL-histidine will emerge, further solidifying its role as a vital tool in scientific exploration.
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